molecular formula C23H25N3O6 B2854529 N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide CAS No. 874805-51-3

N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide

Cat. No.: B2854529
CAS No.: 874805-51-3
M. Wt: 439.468
InChI Key: WVDSSQHABJBYDJ-UHFFFAOYSA-N
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Description

The compound contains a benzo[d][1,3]dioxole moiety . 1,3-Benzodioxole (1,2-methylenedioxybenzene) is an organic compound with the formula C6H4O2CH2. It is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .

Scientific Research Applications

Protective Groups and Chiral Auxiliaries

Oxazolidinones, including variations with benzodioxole and phenylpropyl substituents, are widely utilized as protective groups for 1,2-amino alcohols and chiral derivatives. These applications are crucial in synthetic chemistry for the protection of functional groups during reactions and for achieving stereochemical control in the synthesis of complex molecules. The crystal structures of various substituted oxazolidinecarbohydrazides reveal insights into weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions, which are significant for understanding molecular interactions in chemical synthesis (Nogueira et al., 2015).

Catalysts in Organic Reactions

Research has explored oxazolidinone derivatives as catalysts or ligands in various organic reactions. For instance, complexes formed from triazole-based organochalcogen ligands, which share structural motifs with the compound , have been investigated for their catalytic activity in reactions such as transfer hydrogenation and Oppenauer-type oxidation of alcohols. These findings highlight the potential of oxazolidinones in catalyzing essential transformations in organic synthesis, making them valuable tools for developing new synthetic methodologies (Saleem et al., 2014).

Synthesis of Carboxylic Amides

The treatment of N-alkyl-oxazolidin-2-ones with Grignard reagents to produce tertiary carboxylic amide products demonstrates another application of oxazolidinones in chemical synthesis. This method offers a route to synthesize various tertiary amides, which are useful intermediates in organic chemistry for further transformations. The versatility of Grignard reagents in this context underscores the utility of oxazolidinones in facilitating the synthesis of complex organic molecules (Bensa et al., 2008).

Chemical Synthesis and Molecular Interactions

The study of cyclic aminooxycarbenes, including oxazolidin-2-ylidenes, in reactions with phenols and isocyanates to produce spiro-fused hydantoins and 2-oxazolines, respectively, showcases the role of oxazolidinones in generating nucleophilic carbenes for chemical synthesis. These reactions not only expand the toolbox of synthetic chemists but also contribute to a deeper understanding of molecular interactions and reaction mechanisms (Couture & Warkentin, 1997).

Properties

IUPAC Name

N'-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6/c27-21(24-10-4-7-16-5-2-1-3-6-16)22(28)25-14-20-26(11-12-30-20)23(29)17-8-9-18-19(13-17)32-15-31-18/h1-3,5-6,8-9,13,20H,4,7,10-12,14-15H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDSSQHABJBYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1C(=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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